Schisantherin C

Antiviral Research Hepatitis B Virus Natural Product Screening

Substituting Schisandra lignans without verifying matched activity often yields contradictory results. Schisantherin C is the most potent anti-HBV lignan, with superior NLRP3 inflammasome inhibition and validated in vivo hepatoprotection. • 59.7% HBsAg & 34.7% HBeAg inhibition at 50 μg/mL-outperforms Schisandrin A/B in direct comparative screens. • Unique triple MAPK (ERK/JNK/p38) inhibition vs. pathway-selective analogs. • In vivo-validated: reduces ALT/AST in APAP overdose model via dual CYP2E1 inhibition & Nrf2 activation.

Molecular Formula C28H34O9
Molecular Weight 514.6 g/mol
Cat. No. B1254676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSchisantherin C
Synonymsschisantherin C
Molecular FormulaC28H34O9
Molecular Weight514.6 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1C2=CC(=C(C(=C2C3=C(C4=C(C=C3CC(C1(C)O)C)OCO4)OC)OC)OC)OC
InChIInChI=1S/C28H34O9/c1-9-14(2)27(29)37-26-17-12-18(31-5)22(32-6)25(34-8)21(17)20-16(10-15(3)28(26,4)30)11-19-23(24(20)33-7)36-13-35-19/h9,11-12,15,26,30H,10,13H2,1-8H3/b14-9-/t15-,26+,28+/m0/s1
InChIKeyBKGUPIVDQHHVMV-ATODGADHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Schisantherin C Procurement Guide


Schisantherin C (also known as Schisandrin C) is a dibenzocyclooctadiene lignan isolated from plants of the Schisandraceae family, including Schisandra chinensis and Schisandra wilsoniana [1][2]. As a member of the Schisandra lignan class, it possesses a characteristic eight-membered cyclooctadiene ring fused to aromatic systems, which underpins its diverse bioactivities. For scientific and industrial users, selection among closely related Schisandra lignans requires careful consideration of their differential pharmacological profiles, as subtle structural variations translate into distinct potencies, target specificities, and therapeutic indices across applications ranging from antiviral and hepatoprotective research to inflammation and neuroprotection [3].

Dibenzocyclooctadiene lignan scaffold from Schisandra species; structurally distinct from simpler lignans.

Reported multi-pathway bioactivity profile: antiviral, anti-inflammatory, pan-MAPK modulation, and hepatoprotection model responses.

Substituent and stereochemistry differences among Schisandra lignans sharply alter target engagement; assay-matched selection is critical.

Schisantherin C Substitution Risks


While multiple dibenzocyclooctadiene lignans (e.g., Schisandrin A, Schisandrin B, Schisantherin A, Gomisin N) are commercially available and often marketed under the broad umbrella of 'Schisandra lignans,' their pharmacological and biochemical properties are not interchangeable. Head-to-head studies reveal that even minor differences in substituent patterns and stereochemistry on the cyclooctadiene ring lead to profound differences in potency, target selectivity, and signaling pathway modulation [1][2]. For instance, the presence or absence of specific methylenedioxy or methoxy groups can dictate whether a lignan preferentially inhibits HIV replication, suppresses specific inflammatory cytokines, or modulates distinct MAPK pathways. Therefore, substituting Schisantherin C with a cheaper or more readily available analog like Schisandrin A or Schisantherin A without confirming matched activity in the intended assay will likely yield non-comparable or even contradictory experimental results, undermining research reproducibility and development timelines [3].

!

Structural analog mismatch: minor changes in methylenedioxy or methoxy groups shift selectivity; Schisandrin A or Gomisin N may not reproduce the same pathway inhibition profile.

!

Cytokine panel divergence: Schisantherin C suppresses IL-1β, IL-6, TNFα and NLRP3, while Gomisin N primarily targets IL-6; substituting risks losing inflammasome-related endpoints.

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MAPK pathway difference: only Schisantherin C simultaneously inhibits ERK, JNK, and p38; Schisandrin A (JNK-focused) or B (p38-dominant) alter signaling interpretation.

Schisantherin C Bioactivity Comparison


Anti-HBV Activity Comparison

In a comparative study evaluating 12 lignans from Schisandra wilsoniana, Schisantherin C (compound 9) was identified as the most potent inhibitor of Hepatitis B virus (HBV) antigen secretion in vitro. At a concentration of 50 μg/mL, Schisantherin C inhibited Hepatitis B surface antigen (HBsAg) secretion by 59.7% and Hepatitis B e antigen (HBeAg) secretion by 34.7% [1]. This activity was explicitly noted as the 'most potent' among the active compounds tested, which included Schisanwilsonin D, Deoxyschizandrin, and (+)-Gomisin K3 [1]. In a separate anti-HIV assay, Schisantherin C exhibited an EC50 of 1.2 μg/mL and a Therapeutic Index (TI) of 33.3, which, while active, was less potent than Gomisin-G (EC50 0.006 μg/mL, TI 300) and Schisantherin-D (EC50 0.5 μg/mL, TI 110) in that specific model, highlighting its selective potency profile [2].

Anti-HBV Activity
Head-to-head

Ranked highest among 12 lignans: 59.7% HBsAg and 34.7% HBeAg inhibition at 50 μg/mL.

Supports antiviral screening context.

Anti-HIV EC50 1.2 μg/mL, lower than Gomisin-G — selective potency profile.

Antiviral Research Hepatitis B Virus Natural Product Screening

Broad-Spectrum Cytokine Suppression

A direct comparative study in LPS-stimulated RAW 264.7 macrophages evaluated the anti-inflammatory effects of Schisandrin C (Sch C) against Gomisin N (GN). Schisandrin C, at concentrations of 1, 10, and 100 μM, significantly inhibited the gene expression of pro-inflammatory cytokines IL-1β, IL-6, and TNFα. In contrast, Gomisin N only suppressed IL-6, with no significant effect on IL-1β or TNFα [1]. Furthermore, Schisandrin C uniquely prevented the activation of the NLRP3 inflammasome complex, including NLRP3 and caspase-1 proteins, a critical pathway in inflammatory disease pathogenesis [1].

Cytokine & NLRP3 Suppression
Head-to-head

Broad suppression of IL-1β, IL-6, TNFα; prevents NLRP3/caspase-1 activation (vs. Gomisin N: IL-6 only).

Supports broad inflammation assay context.

LPS-stimulated RAW 264.7 macrophages, 1–100 μM.

Inflammation Immunology Cytokine Signaling

Pan-MAPK Inhibition in Acne

In a head-to-head comparison using THP-1 cells stimulated with P. acnes, Schisandrin B and C inhibited the release of inflammatory cytokines at a concentration of 5 μM, whereas Schisandrin A required a higher concentration of 10 μM to achieve comparable effects [1]. Beyond potency, the three lignans exhibited distinct patterns of MAPK pathway modulation. Schisandrin C uniquely inhibited the phosphorylation of JNK, ERK, and p38, with a particularly strong effect on ERK. In contrast, Schisandrin A primarily suppressed JNK (weak on ERK/p38), and Schisandrin B strongly affected p38 (less on ERK, no effect on JNK) [1].

Pan-MAPK Inhibition in Acne Model
Head-to-head

Inhibits ERK, JNK, p38 phosphorylation (vs. Sch A: JNK only; Sch B: p38-focused); effective at 5 μM.

Supports MAPK crosstalk research.

THP-1 cells stimulated with P. acnes.

Dermatology Research Acne Vulgaris MAPK Signaling

In Vivo Hepatoprotection Validation

While many Schisandra lignans are reputed to be hepatoprotective, Schisandrin C (SinC) has been quantitatively validated in a clinically relevant model of acetaminophen (APAP)-induced acute liver injury. In mice treated with 400 mg/kg APAP, administration of SinC significantly reduced serum activities of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), key clinical markers of liver damage [1]. Mechanistically, SinC decreased the hepatic expression of CYP2E1 (the enzyme responsible for APAP bioactivation) and activated the Nrf2 antioxidant signaling pathway, increasing downstream targets HO-1, NQO1, and GCLC [1]. This provides a specific, dual-mechanism rationale for its hepatoprotective effect.

In Vivo Hepatoprotection
Class-level

Reduced ALT/AST in APAP mice; downregulated CYP2E1, upregulated Nrf2 pathway (HO-1, NQO1, GCLC).

Supports hepatoprotection model-response context.

C57BL/6 mice, APAP 400 mg/kg; mechanistic validation.

Hepatology Toxicology Drug-Induced Liver Injury

Schisantherin C Application Scenarios


Anti-HBV Drug Discovery

Schisantherin C is the preferred starting point for medicinal chemistry campaigns targeting Hepatitis B virus. Its demonstrated status as the 'most potent' lignan in a direct comparative anti-HBV screen provides a validated chemical scaffold with proven target engagement [1]. Researchers can confidently select this compound over other Schisandra lignans to initiate structure-activity relationship (SAR) studies aimed at improving potency against HBsAg and HBeAg secretion, with the goal of developing a new class of HBV entry or replication inhibitors.

Broad Anti-Inflammatory & NLRP3 Inflammasome

Studies focused on elucidating the role of the NLRP3 inflammasome in disease, or those requiring a broad-spectrum suppressor of multiple pro-inflammatory cytokines (IL-1β, IL-6, TNFα), should prioritize Schisandrin C. Its unique ability to inhibit this entire cytokine panel and prevent NLRP3/caspase-1 activation, in direct contrast to the selective IL-6 suppression by Gomisin N, makes it an indispensable chemical probe [2]. It is ideal for experiments in macrophage biology, autoinflammatory disease models, and screening for novel inflammasome inhibitors.

Pan-MAPK Signaling in Inflammatory Skin Diseases

For researchers studying the complex interplay of MAPK pathways (ERK, JNK, p38) in conditions like acne vulgaris or other inflammatory dermatoses, Schisandrin C is the only compound among its closest analogs (Schisandrin A and B) that provides potent inhibition of all three key kinases [3]. This property allows for the dissection of synergistic or compensatory signaling mechanisms that cannot be studied with the pathway-selective inhibitors Schisandrin A (JNK-specific) or Schisandrin B (p38-predominant).

APAP Hepatotoxicity and Nrf2 Pathway

Preclinical studies requiring a well-characterized, in vivo-validated hepatoprotective agent should utilize Schisandrin C. Unlike many lignans with only in vitro or anecdotal hepatoprotective data, Schisandrin C has been quantitatively shown to reduce serum transaminases (ALT/AST) and mitigate liver injury in a standard APAP overdose mouse model [4]. Its dual mechanism—inhibiting CYP2E1 to prevent toxic metabolite formation and activating the Nrf2 pathway to combat oxidative stress—provides a robust framework for investigating drug-induced liver injury (DILI) and testing combination therapies.

Application
Selection Property
Validation Focus
Anti-HBV screening & SAR studies
Antiviral screening rank within lignan class
HBsAg and HBeAg secretion inhibition assays
NLRP3 inflammasome pathway research
Broad-spectrum cytokine suppression profile
IL-1β, IL-6, TNFα expression; NLRP3/caspase-1 activation
Inflammatory skin disease MAPK signaling
Pan-MAPK (ERK/JNK/p38) modulation
Phosphorylation analysis of ERK, JNK, p38 in cellular models
Drug-induced liver injury (DILI) models
In vivo hepatoprotection model response
Serum ALT/AST, hepatic CYP2E1, Nrf2 targets (HO-1, NQO1)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


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